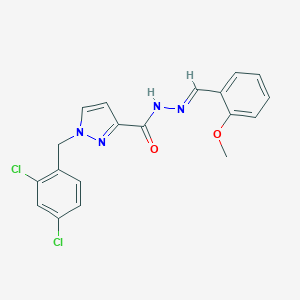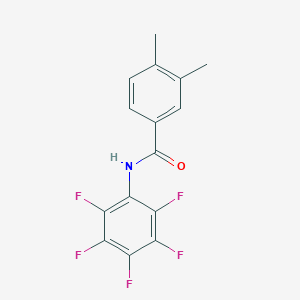![molecular formula C21H19N3O2 B448937 4-ethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B448937.png)
4-ethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39446 g/mol It is known for its unique structure, which includes an ethoxy group, a phenyl group, and a pyridinyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.
Scientific Research Applications
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide can be compared with other similar compounds, such as:
4-ethoxy-N’-[phenyl(3-pyridinyl)methylene]benzohydrazide: Similar structure but with a different position of the pyridinyl group.
4-methoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
These comparisons highlight the uniqueness of 4-ethoxy-N’-[phenyl(2-pyridinyl)methylene]benzohydrazide in terms of its specific functional groups and their positions, which can influence its reactivity and applications.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-2-26-18-13-11-17(12-14-18)21(25)24-23-20(16-8-4-3-5-9-16)19-10-6-7-15-22-19/h3-15H,2H2,1H3,(H,24,25)/b23-20+ |
InChI Key |
LWMUYQDLZDEWKY-BSYVCWPDSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B448859.png)
![N'-(4-chlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448860.png)
![(2E)-N-(pentafluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B448861.png)
![N'-[4-(diethylamino)benzylidene]-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448866.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448867.png)
![N'-[1-(4-ethylphenyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B448868.png)

![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-5-bromo-2-furohydrazide](/img/structure/B448872.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448876.png)

![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)propanohydrazide](/img/structure/B448878.png)
![N'-(4-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448880.png)

![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448886.png)
